(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

ADME-Tox Drug Metabolism CYP3A4 Inhibition

Researchers sourcing a reliable negative control for high-throughput CYP inhibition screening frequently encounter piperidine-containing compounds with promiscuous off-target metabolic liability that confound assay interpretation. This specific 4-aminomethylpiperidine-triazole methanone eliminates that pain point. • CYP3A4 IC50 >50,000 nM - substrate-independent baseline control for fluorescence- or LC-MS/MS-based inhibition assays. • CYP2D6 IC50 = 185,000 nM - minimizes confounding drug-drug interaction risk in rodent PK/PD studies. • UGT1A1/1A4/2B7 IC50 = 300,000 nM - non-interfering scaffold for Phase II glucuronidation assays. Supply chain: single batch, >95% purity, global shipment with full analytical documentation.

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
CAS No. 1882008-12-9
Cat. No. B1476022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1882008-12-9
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)CN
InChIInChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-8(6-11)3-5-15/h7-8H,2-6,11H2,1H3
InChIKeyNDLTXNNAPNGAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and ADME Profile


The target compound (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic small-molecule chemical probe featuring a 4-aminomethylpiperidine core linked via a methanone bridge to a 1-methyl-1,2,3-triazole moiety [1]. It is cataloged in authoritative bioactivity databases primarily for its evaluated absorption, distribution, metabolism, and excretion (ADME) properties, with multiple cytochrome P450 and UDP-glucuronosyltransferase (UGT) inhibition endpoints reported [2]. This compound is utilized as a reference standard in early drug discovery to assess off-target metabolic liability, rather than as a potent pharmacological agent.

Why Piperidine-Triazole Analogs Are Not Interchangeable


The compound is not a generic piperidine-triazole fragment; its specific substitution pattern dictates a unique metabolic interaction profile. Simple analoging, such as altering the position of the aminomethyl group (e.g., from 4- to 3-piperidine) or removing the 1-methyl group on the triazole, is known to drastically alter hydrogen-bonding potential, basicity (pKa), and steric fit within metabolic enzyme active sites [1]. Consequently, data on these analogs cannot serve as a reliable surrogate for the CYP3A4, CYP2D6, or UGT inhibition liability of the title compound. The quantitative ADME data below establishes the specific, verifiable multi-enzyme fingerprint necessary for informed scientific selection and structural alert assessment.

Quantitative ADME Differentiation


Substrate-Dependent CYP3A4 Inhibition

The target compound exhibits a notable shift in CYP3A4 inhibitory potency depending on the probe substrate. The IC50 of 50,000 nM with testosterone contrasts with 85,000 nM using triazolam, a 1.7-fold difference. This substrate-dependent inhibition profile is a quantifiable, specific property not automatically shared by other 4-aminomethylpiperidine-triazole analogs. For context, a class-level inference from structurally related piperidine-triazole CYP3A4 inhibitors shows IC50 values can range from 79 nM to over 700-fold selective for CYP3A4 over CYP3A5, indicating even minor structural changes profoundly impact this metric [1].

ADME-Tox Drug Metabolism CYP3A4 Inhibition

Low CYP2D6 Inhibition Liability

The compound exhibits an IC50 of 185,000 nM against CYP2D6, classifying it as a very weak inhibitor. This is a critical differential point, as the piperidine substructure is often associated with potent CYP2D6 inhibition in medicinal chemistry. For instance, many antipsychotics and antidepressants bearing a piperidine ring exhibit CYP2D6 Ki values in the low nanomolar range, leading to clinical drug interactions [1]. The quantitative data confirms this specific 4-aminomethyl-1,2,3-triazole substitution pattern eliminates the strong CYP2D6 binding typically seen with other piperidine derivatives.

ADME-Tox Drug Metabolism CYP2D6 Inhibition

Clean UGT Inhibition Panel

The compound was profiled against a panel of three UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7, UGT1A9) and showed a uniformly high IC50 of 300,000 nM across all tested enzymes. This indicates virtually no inhibition of these major Phase II metabolic enzymes. In contrast, many carboxylic acid or phenol-containing drug-like molecules can exhibit potent UGT inhibition (e.g., IC50 < 10,000 nM) [1]. The consistent lack of activity across the panel is a specific, quantifiable advantage for a chemical probe intended for in vivo studies where glucuronidation is a primary clearance route.

ADME-Tox Phase II Metabolism UGT Inhibition

Recommended Application Scenarios


Negative Control for CYP3A4 Screening

Given its high and substrate-independent IC50 (>50,000 nM) against CYP3A4 [1], this compound is an ideal negative control for high-throughput CYP inhibition screening. Its lack of inhibitory activity allows assay developers to establish baseline enzyme activity and differentiate from promiscuous, highly potent piperidine-containing inhibitors that dominate the chemical space [2].

In Vivo Probe for Non-CYP2D6 Clearance

The compound's very weak CYP2D6 inhibition (IC50 = 185,000 nM) makes it a suitable probe for in vivo rodent studies designed to dissect clearance pathways, as it minimizes the risk of confounding CYP2D6-based drug-drug interactions. This differentiates it from classic piperidine scaffolds known to profoundly inhibit this enzyme [1].

Scaffold for Phase II Glucuronidation Assays

A clean UGT profile (IC50 = 300,000 nM against three major isoforms) allows this compound to serve as a non-interfering scaffold in cell-based or microsomal assays evaluating Phase II metabolism. It can be used as a carrier or background molecule to study the glucuronidation of new chemical entities without adding to background UGT inhibition [1].

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